molecular formula C9H5FINO2 B12959010 Methyl 4-cyano-3-fluoro-2-iodobenzoate

Methyl 4-cyano-3-fluoro-2-iodobenzoate

Cat. No.: B12959010
M. Wt: 305.04 g/mol
InChI Key: BDZQOPGPELWKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C9H5FIO2 It is a derivative of benzoic acid and contains cyano, fluoro, and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-3-fluoro-2-iodobenzoate typically involves the esterification of 4-cyano-3-fluoro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-cyano-3-fluoro-2-iodoaniline.

    Oxidation: Formation of 4-cyano-3-fluoro-2-iodobenzoic acid.

Scientific Research Applications

Methyl 4-cyano-3-fluoro-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-3-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and iodo groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-iodobenzoate
  • Methyl 3-bromo-4-fluoro-2-iodobenzoate
  • Methyl 4-cyano-2-fluoro-5-iodobenzoate

Uniqueness

Methyl 4-cyano-3-fluoro-2-iodobenzoate is unique due to the specific arrangement of its substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of cyano, fluoro, and iodo groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C9H5FINO2

Molecular Weight

305.04 g/mol

IUPAC Name

methyl 4-cyano-3-fluoro-2-iodobenzoate

InChI

InChI=1S/C9H5FINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3

InChI Key

BDZQOPGPELWKNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.